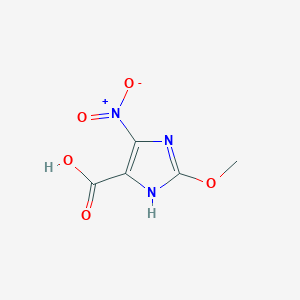![molecular formula C7H9N3O3 B186337 2-[(3-Nitro-2-pyridinyl)amino]ethanol CAS No. 50798-38-4](/img/structure/B186337.png)
2-[(3-Nitro-2-pyridinyl)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(3-Nitro-2-pyridinyl)amino]ethanol” is a chemical compound with the CAS Number: 50798-38-4 . It has a molecular weight of 183.17 . The IUPAC name for this compound is 2-[(3-nitro-2-pyridinyl)amino]ethanol . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “2-[(3-Nitro-2-pyridinyl)amino]ethanol” is 1S/C7H9N3O3/c11-5-4-9-7-6 (10 (12)13)2-1-3-8-7/h1-3,11H,4-5H2, (H,8,9) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-[(3-Nitro-2-pyridinyl)amino]ethanol” is a solid at room temperature . It has a molecular weight of 183.17 . The compound’s InChI code is 1S/C7H9N3O3/c11-5-4-9-7-6 (10 (12)13)2-1-3-8-7/h1-3,11H,4-5H2, (H,8,9) .Applications De Recherche Scientifique
Synthesis and Structural Characterization
One area of research focuses on the synthesis and structural characterization of compounds derived from 2-[(3-Nitro-2-pyridinyl)amino]ethanol. For example, studies have reported the synthesis of unsymmetrical Schiff bases derived from 2,3-diaminopyridine, highlighting the formation of products through condensation reactions. These studies often utilize spectroscopic methods for analysis and provide insights into the crystal and molecular structures of these compounds (Opozda, Łasocha, & Włodarczyk-Gajda, 2003).
Reactivity with Nitric Oxide
Another significant application involves the study of nitric oxide reactivity. Copper(II) complexes with bidentate amine ligands, including derivatives of 2-[(3-Nitro-2-pyridinyl)amino]ethanol, have been synthesized to explore their reactivity with nitric oxide. This research contributes to understanding the effect of chelate ring size on the stability of [Cu(II)-NO] intermediates, with implications for catalysis and nitric oxide scavenging applications (Sarma et al., 2012).
Formation of Cu(II) Complexes
Research on the formation of Cu(II) complexes with Schiff base ligands derived from unsymmetrical tripodal amines, including 2-[(3-Nitro-2-pyridinyl)amino]ethanol derivatives, sheds light on inter- and intramolecular interactions. These studies not only explore the synthesis of these complexes but also examine their structural characteristics through X-ray diffraction and theoretical studies, revealing insights into the coordination behavior and complex stability (Keypour et al., 2015).
Antibacterial Studies
Furthermore, the antibacterial activity of synthesized complexes involving 2-[(3-Nitro-2-pyridinyl)amino]ethanol derivatives has been a topic of interest. For instance, Ni(II) and Cd(II) Schiff base complexes have been evaluated for their efficacy against various bacterial strains, providing valuable information for the development of new antibacterial agents (Keypour, Jamshidi, Rezaeivala, & Valencia, 2013).
Catalytic Applications
Lastly, the catalytic applications of complexes formed with 2-[(3-Nitro-2-pyridinyl)amino]ethanol derivatives have been explored, particularly in reactions such as the hydrolysis of phosphate diesters. Studies in this area aim to understand the mechanisms and efficiency of these catalytic processes, contributing to the broader field of catalysis and enzymatic reaction modeling (Zhang & Liang, 2006).
Safety And Hazards
Propriétés
IUPAC Name |
2-[(3-nitropyridin-2-yl)amino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c11-5-4-9-7-6(10(12)13)2-1-3-8-7/h1-3,11H,4-5H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBCSRCDLQUKSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCO)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407887 |
Source


|
| Record name | 2-[(3-NITRO-2-PYRIDINYL)AMINO]ETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Nitro-2-pyridinyl)amino]ethanol | |
CAS RN |
50798-38-4 |
Source


|
| Record name | 2-[(3-NITRO-2-PYRIDINYL)AMINO]ETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Chloro-3-methylbenzo[f]quinoline](/img/structure/B186255.png)









![2,3-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B186272.png)
![5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B186273.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B186274.png)
